molecular formula C22H18FN3O2 B1662502 ZM323881 CAS No. 193001-14-8

ZM323881

Cat. No.: B1662502
CAS No.: 193001-14-8
M. Wt: 375.4 g/mol
InChI Key: NVBNDZZLJRYRPD-UHFFFAOYSA-N
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Description

ZM323881 is a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2). It is an anilinoquinazoline compound that demonstrates exceptional selectivity by significantly limiting its activity compared to other receptor tyrosine kinases such as platelet-derived growth factor receptor beta, fibroblast growth factor receptor 1, epidermal growth factor receptor, and erbB2 . This compound is primarily used in scientific research to study angiogenesis and related processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: ZM323881 is synthesized through a multi-step process involving the formation of the quinazoline core followed by the introduction of various substituents. The key steps include:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of the anilino group via nucleophilic substitution.
  • Addition of the benzyloxy and fluoro substituents through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes:

  • Using high-purity starting materials and reagents.
  • Employing efficient purification techniques such as recrystallization and chromatography.
  • Implementing stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: ZM323881 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).

Major Products:

  • Quinazoline N-oxides from oxidation reactions.
  • Reduced quinazoline derivatives from reduction reactions.
  • Substituted quinazoline compounds from substitution reactions.

Scientific Research Applications

ZM323881 is widely used in scientific research due to its potent inhibitory effects on VEGFR2. Its applications include:

    Chemistry: Studying the structure-activity relationship of VEGFR2 inhibitors and developing new therapeutic agents.

    Biology: Investigating the role of VEGFR2 in angiogenesis and vascular biology.

    Medicine: Exploring potential therapeutic applications in cancer treatment by inhibiting tumor angiogenesis.

    Industry: Developing new drugs and therapeutic strategies targeting VEGFR2-related pathways.

Mechanism of Action

ZM323881 exerts its effects by selectively inhibiting the tyrosine kinase activity of VEGFR2. This inhibition prevents the phosphorylation of VEGFR2 and subsequent activation of downstream signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway . By blocking these pathways, this compound effectively inhibits endothelial cell proliferation, migration, and angiogenesis.

Comparison with Similar Compounds

    Sunitinib: Another VEGFR2 inhibitor with broader activity against multiple receptor tyrosine kinases.

    Sorafenib: Inhibits VEGFR2 along with other kinases such as RAF kinase.

    Pazopanib: Selective for VEGFR2 but also targets other kinases like platelet-derived growth factor receptor and c-Kit.

Uniqueness of ZM323881: this compound is unique due to its high selectivity for VEGFR2 compared to other receptor tyrosine kinases. This selectivity makes it a valuable tool for studying VEGFR2-specific pathways without off-target effects on other kinases .

Properties

IUPAC Name

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15/h2-11,13,27H,12H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBNDZZLJRYRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587879
Record name 5-{[7-(Benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193001-14-8
Record name 5-{[7-(Benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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